

The Synthesis and Properties of Glyphosate-Isopropylammonium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glyphosate-isopropylammonium*

Cat. No.: *B166189*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyphosate-isopropylammonium, the isopropylamine salt of N-(phosphonomethyl)glycine, is a widely utilized broad-spectrum herbicide. Its efficacy lies in the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a critical enzyme in the shikimate pathway for aromatic amino acid biosynthesis in plants and microorganisms. This technical guide provides an in-depth overview of the chemical synthesis of **glyphosate-isopropylammonium**, its physicochemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis are presented, and key data are summarized in tabular format for clarity. Furthermore, visual representations of the synthetic workflow and the targeted signaling pathway are provided to facilitate a comprehensive understanding of this significant compound.

Chemical and Physical Properties

Glyphosate-isopropylammonium is a white, odorless, crystalline solid. It is highly soluble in water, a property that is enhanced by the formation of the isopropylamine salt from the less soluble glyphosate acid.^[1] This increased water solubility is crucial for its formulation and application as a herbicide. The key chemical and physical properties of **glyphosate-isopropylammonium** are summarized in Table 1.

Property	Value	Reference(s)
Chemical Name	Isopropylammonium N-(phosphonomethyl)glycinate	[2]
CAS Number	38641-94-0	[3]
Molecular Formula	C ₆ H ₁₇ N ₂ O ₅ P	[2]
Molecular Weight	228.18 g/mol	[4]
Appearance	White crystalline solid/powder	[5]
Melting Point	Occurs in two stages: 143-164 °C and 189-223 °C	[6]
Solubility in Water	Very soluble	[7]
pKa1 (monophosphate)	2.18 (at 20 °C)	[6]
pKa2 (carboxylic acid)	5.77 (at 20 °C)	[6]

Chemical Synthesis

The synthesis of **glyphosate-isopropylammonium** is a two-step process. The first step involves the synthesis of the active ingredient, glyphosate acid (N-(phosphonomethyl)glycine). The second step is the neutralization of glyphosate acid with isopropylamine to form the desired salt.

Synthesis of Glyphosate Acid

Several methods exist for the synthesis of glyphosate. A common industrial method involves the reaction of phosphorous acid, formaldehyde, and glycine.[5]

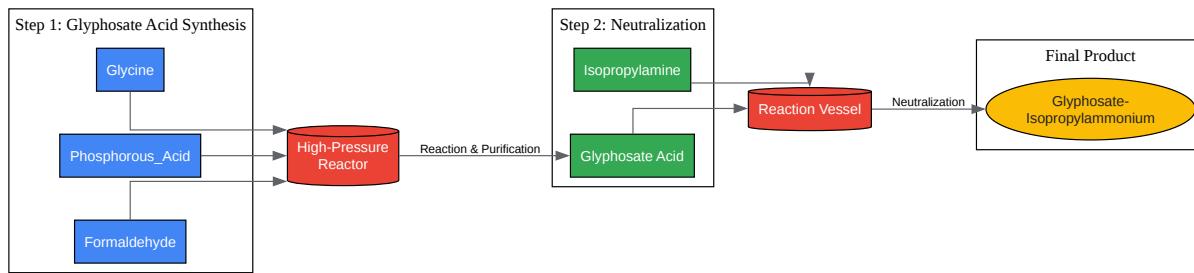
Experimental Protocol: Synthesis of Glyphosate Acid

Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

- Reaction Setup: In a high-pressure reactor equipped with a stirrer, thermometer, and pressure gauge, combine glycine, phosphorous acid, and a suitable polar solvent.

- **Addition of Formaldehyde:** Prepare an acidic solution of formaldehyde. Slowly add this solution to the reactor containing the glycine and phosphorous acid mixture. The molar ratio of glycine to phosphorous acid to formaldehyde is typically in the range of 1:1-2:1.5-3.[8]
- **Reaction Conditions:** Heat the reaction mixture to a temperature of 140-150 °C. The reaction is carried out under a pressure of 6-8 MPa.[8]
- **Reaction Monitoring:** Monitor the reaction progress by techniques such as HPLC until the consumption of the starting materials is complete.
- **Work-up and Isolation:** After the reaction is complete, cool the reactor and reduce the pressure. The reaction solution is then subjected to a post-treatment process which may involve reducing the pressure to remove acid and precipitate the product. The pH is adjusted to 1-1.5 to maximize precipitation. The resulting solid is filtered, washed, and dried to yield glyphosate.[8]

Synthesis of Glyphosate-Isopropylammonium Salt

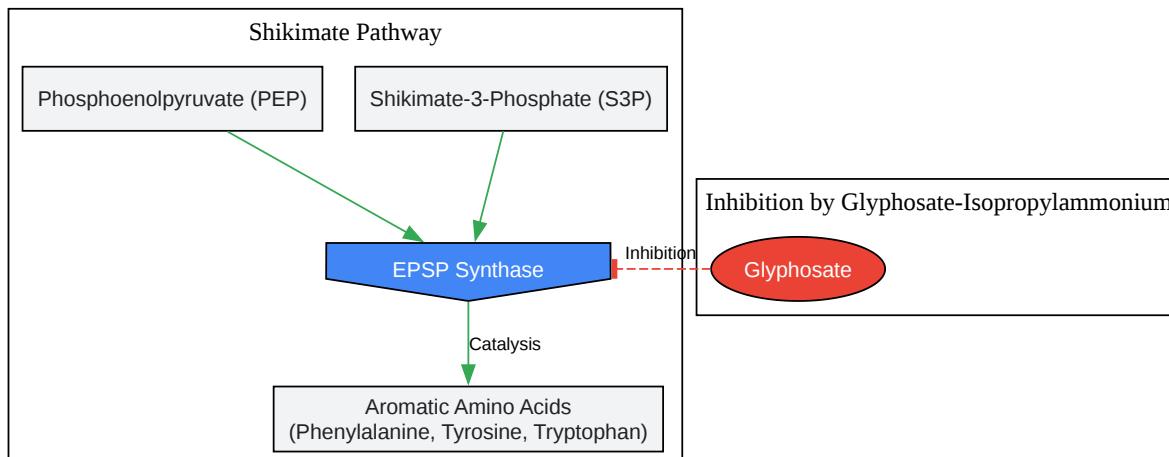

The formation of **glyphosate-isopropylammonium** salt is an acid-base neutralization reaction.

Experimental Protocol: Synthesis of **Glyphosate-Isopropylammonium** Salt

Caution: Isopropylamine is a volatile and flammable liquid. This reaction should be performed in a well-ventilated fume hood.

- **Dissolution of Glyphosate:** Suspend glyphosate acid in water.
- **Addition of Isopropylamine:** Slowly add isopropylamine to the glyphosate suspension with constant stirring. The molar ratio of glyphosate to isopropylamine is typically 1:1 to 1:1.2.[9]
- **Reaction Conditions:** The reaction is exothermic. Control the temperature of the reaction mixture, typically maintaining it between 10-20 °C.[9]
- **Completion and Isolation:** Continue stirring until all the glyphosate has dissolved, indicating the formation of the soluble isopropylammonium salt. For the preparation of a solid product, a salting-out method can be employed by adding a water-soluble salt to the reaction mixture

to induce precipitation of the **glyphosate-isopropylammonium** salt. The resulting crystalline solid is then filtered, washed with a minimal amount of cold water, and dried under vacuum.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **glyphosate-isopropylammonium**.

Mechanism of Action: Inhibition of EPSP Synthase

Glyphosate's herbicidal activity stems from its ability to specifically inhibit the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[2][6] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. As this pathway is absent in animals, glyphosate exhibits low direct toxicity to them.[2]

Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (PEP). It binds to the EPSP synthase-shikimate-3-phosphate (S3P) complex, forming a stable ternary complex. This binding prevents the binding of PEP, thereby blocking the catalytic reaction and halting the production of aromatic amino acids. The depletion of these essential amino acids ultimately leads to the death of the plant.

[Click to download full resolution via product page](#)

Caption: Inhibition of EPSP synthase by glyphosate in the shikimate pathway.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, properties, and mechanism of action of **glyphosate-isopropylammonium**. The detailed experimental protocols and summary tables offer valuable resources for researchers and professionals in the fields of chemistry and drug development. The visual diagrams of the synthetic workflow and the targeted signaling pathway further enhance the understanding of this important herbicidal compound. A thorough grasp of these fundamental aspects is crucial for the continued study and application of glyphosate-based technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. deepgreenpermaculture.com [deepgreenpermaculture.com]
- 2. EPSP synthase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Production process for continuously producing glyphosate isopropylamine salt - Eureka | Patsnap [eureka.patsnap.com]
- 5. Glyphosate-isopropylamine (Ref: MON 0139) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. CN103012475A - Preparation method of glyphosate - Google Patents [patents.google.com]
- 8. CN113475524A - Preparation method of glyphosate isopropylamine salt aqueous solution - Google Patents [patents.google.com]
- 9. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- To cite this document: BenchChem. [The Synthesis and Properties of Glyphosate-Isopropylammonium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166189#chemical-synthesis-and-properties-of-glyphosate-isopropylammonium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com